![molecular formula C21H29N3O2 B5661500 2-[[3-[4-(hydroxymethyl)piperidin-1-yl]piperidin-1-yl]methyl]-1H-quinolin-4-one](/img/structure/B5661500.png)
2-[[3-[4-(hydroxymethyl)piperidin-1-yl]piperidin-1-yl]methyl]-1H-quinolin-4-one
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Overview
Description
2-[[3-[4-(hydroxymethyl)piperidin-1-yl]piperidin-1-yl]methyl]-1H-quinolin-4-one is a complex organic compound that features a quinoline core linked to a piperidine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3-[4-(hydroxymethyl)piperidin-1-yl]piperidin-1-yl]methyl]-1H-quinolin-4-one typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[[3-[4-(hydroxymethyl)piperidin-1-yl]piperidin-1-yl]methyl]-1H-quinolin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to modify the compound
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .
Scientific Research Applications
2-[[3-[4-(hydroxymethyl)piperidin-1-yl]piperidin-1-yl]methyl]-1H-quinolin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 2-[[3-[4-(hydroxymethyl)piperidin-1-yl]piperidin-1-yl]methyl]-1H-quinolin-4-one involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
2-amino-4-(1-piperidine) pyridine derivatives: These compounds share a similar piperidine moiety and have been studied for their pharmacological properties.
Quinoline derivatives: Compounds with a quinoline core are widely studied for their diverse biological activities.
Uniqueness
What sets 2-[[3-[4-(hydroxymethyl)piperidin-1-yl]piperidin-1-yl]methyl]-1H-quinolin-4-one apart is its unique combination of a quinoline core and a piperidine moiety, which may confer distinct pharmacological properties and potential therapeutic applications .
Properties
IUPAC Name |
2-[[3-[4-(hydroxymethyl)piperidin-1-yl]piperidin-1-yl]methyl]-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2/c25-15-16-7-10-24(11-8-16)18-4-3-9-23(14-18)13-17-12-21(26)19-5-1-2-6-20(19)22-17/h1-2,5-6,12,16,18,25H,3-4,7-11,13-15H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMXBZUAHNHYCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=O)C3=CC=CC=C3N2)N4CCC(CC4)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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